Fludeoxyglucose F 18

Oncology Hepatocellular Carcinoma Comparative Imaging

[18F]FDG is the gold-standard PET tracer for glucose metabolism, first-line for oncology (lymphoma, lung, breast, colorectal), cardiology (viable hibernating myocardium), and neurology (epileptogenic focus localization). Unlike [18F]FLT, [68Ga]DOTATATE, or [18F]FCH—which target proliferation, receptors, or membrane synthesis respectively—FDG's broad glycolytic mapping is uniquely non-interchangeable. Its well-characterized biodistribution reduces translational risk. Procure high-purity [18F]FDG for your PET radiopharmacy or preclinical imaging program.

Molecular Formula C6H11FO5
Molecular Weight 181.15 g/mol
CAS No. 105851-17-0
Cat. No. B008635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFludeoxyglucose F 18
CAS105851-17-0
Synonyms18F Fluorodeoxyglucose
18F-FDG
18FDG
2 Fluoro 2 deoxy D glucose
2 Fluoro 2 deoxyglucose
2-Fluoro-2-deoxy-D-glucose
2-Fluoro-2-deoxyglucose
F 18, Fludeoxyglucose
F 18, Fluorodeoxyglucose
F18, Fluorodeoxyglucose
Fludeoxyglucose F 18
Fluorine 18 fluorodeoxyglucose
Fluorine-18-fluorodeoxyglucose
Fluorodeoxyglucose F 18
Fluorodeoxyglucose F18
Fluorodeoxyglucose, 18F
Molecular FormulaC6H11FO5
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)F)O)O)O
InChIInChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4-,5-,6+/m1/s1/i7-1
InChIKeyZCXUVYAZINUVJD-AHXZWLDOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fludeoxyglucose F 18 (18F-FDG) for PET Imaging: Procurement and Clinical Utility Overview


Fludeoxyglucose F 18 (CAS 105851-17-0), also known as [18F]FDG, is a radioactive glucose analog used as a positron-emitting tracer in Positron Emission Tomography (PET) to visualize and quantify glucose metabolism [1]. It is transported into cells via glucose transporters and phosphorylated by hexokinase to [18F]FDG-6-phosphate, which becomes trapped intracellularly, enabling the detection of tissues with high glycolytic activity, such as malignant tumors, epileptic foci, and viable myocardium [2].

Why Fludeoxyglucose F 18 Cannot Be Simply Substituted with Other PET Tracers


Generic substitution among PET radiotracers is not feasible due to their distinct molecular targets, biodistribution, and metabolic pathways. While [18F]FDG is a glucose metabolism marker, other 18F-labeled or 68Ga-labeled compounds target different biological processes such as cellular proliferation ([18F]FLT), membrane synthesis ([18F]FCH), amino acid transport ([18F]FET), or specific receptors ([68Ga]DOTATATE, [68Ga]FAPI) [1]. Consequently, each tracer possesses a unique sensitivity and specificity profile for various malignancies and physiological conditions, making them complementary rather than interchangeable tools in nuclear medicine [2].

Quantitative Evidence Guide: How Fludeoxyglucose F 18 Compares to Alternative PET Tracers


Comparative Diagnostic Sensitivity for Primary Liver Cancers: [18F]FDG vs. [68Ga]FAPI

In a systematic review and meta-analysis of primary liver cancers, the pooled sensitivity of [68Ga]FAPI PET/CT was superior to [18F]FDG PET/CT. The analysis quantified this difference, demonstrating a significantly higher detection rate for FAPI-based imaging [1].

Oncology Hepatocellular Carcinoma Comparative Imaging

Specificity in Differentiating Malignant Pulmonary Lesions: [18F]FDG vs. [18F]FLT

A prospective study compared [18F]FDG and [18F]FLT PET for characterizing central pulmonary focal lesions. While [18F]FDG demonstrated high sensitivity, its specificity was lower compared to [18F]FLT, which showed no false-positive findings in this cohort [1].

Pulmonology Lung Cancer Diagnostic Accuracy

Lesion Detection Rate in Relapsing Multiple Myeloma: [18F]FDG vs. [18F]FCH

In a pilot study of patients with suspected relapsing or progressive multiple myeloma (MM), PET/CT imaging with [18F]fluorocholine (FCH) detected a significantly higher number of focal bone lesions compared to [18F]FDG. A review of the literature confirms this trend, noting higher tracer uptake values for FCH [1][2].

Hematology Multiple Myeloma Lesion Detection

Sensitivity and Specificity for Neuroendocrine Tumor Detection: [18F]FDG vs. [68Ga]DOTATATE

A comparative study of [18F]FDG and [68Ga]DOTATATE PET/CT in a cohort of patients showed a stark difference in diagnostic performance. [68Ga]DOTATATE exhibited markedly higher sensitivity and specificity. The difference in specificity was particularly pronounced, highlighting a significant limitation of [18F]FDG in this setting [1].

Neuroendocrine Tumors Somatostatin Receptor Imaging Diagnostic Accuracy

Comparative Uptake in Low-Grade Neuroendocrine Tumors: [18F]FDG vs. [68Ga]DOTATATE

A study comparing tracer uptake in neuroendocrine tumors found that in low-grade tumors (MIB-1/Ki-67 index 1-5%), [68Ga]DOTATATE had a much higher mean Standardized Uptake Value (SUVmax) than [18F]FDG, reflecting its higher affinity for well-differentiated tumors. This difference in uptake intensity has implications for lesion conspicuity and diagnostic confidence [1].

Neuroendocrine Tumors Tumor Grading Quantitative Imaging

Sensitivity for Primary Hepatocellular Carcinoma: [18F]FDG Alone vs. Dual-Tracer PET/CT with [11C]Acetate

A systematic review and meta-analysis evaluated the performance of dual-tracer PET/CT using [18F]FDG and [11C]acetate for detecting primary hepatocellular carcinoma (HCC). The analysis revealed that the dual-tracer approach significantly improves sensitivity compared to using [18F]FDG alone [1].

Hepatocellular Carcinoma Dual-Tracer Imaging Sensitivity

Optimal Application Scenarios for Fludeoxyglucose F 18 Based on Comparative Evidence


Broad-Spectrum Oncologic Staging and Restaging

Given its high sensitivity for detecting increased glucose metabolism in a wide range of aggressive malignancies, [18F]FDG remains the first-line PET tracer for initial staging, restaging, and monitoring treatment response in many common cancers, including lymphoma, lung, breast, and colorectal cancers. Its utility is particularly high where high sensitivity is prioritized over perfect specificity, as its lower specificity (as shown in comparisons with [18F]FLT [1]) is a known and manageable limitation in clinical context.

Myocardial Viability Assessment

In cardiology, [18F]FDG is uniquely positioned to identify hibernating but viable myocardium in patients with coronary artery disease and left ventricular dysfunction. This application relies on the metabolic shift from fatty acid to glucose utilization in ischemic tissue, a property not shared by other common PET tracers like [18F]FLT or [68Ga]DOTATATE, which are designed for oncology applications.

Identification of Epileptogenic Foci

For patients with medically refractory epilepsy, [18F]FDG-PET is used to localize areas of interictal hypometabolism corresponding to epileptogenic foci. This functional imaging application is specific to metabolic tracers and provides complementary information to structural MRI, guiding surgical planning. Its performance in this context is distinct from that of neuroreceptor or perfusion tracers.

Screening for Occult Inflammation or Infection

The high sensitivity of [18F]FDG for metabolically active inflammatory cells makes it a valuable tool for detecting occult sources of infection or inflammation, such as in fever of unknown origin or large-vessel vasculitis. Its broad utility in this area is supported by its well-characterized biodistribution and extensive clinical experience, despite the availability of more specific infection imaging agents.

Technical Documentation Hub

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